Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate

Catalog No.
S12245250
CAS No.
M.F
C17H12ClNO3
M. Wt
313.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carbox...

Product Name

Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate

IUPAC Name

methyl 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole-4-carboxylate

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

InChI

InChI=1S/C17H12ClNO3/c1-21-17(20)14-15(11-5-3-2-4-6-11)22-16(19-14)12-7-9-13(18)10-8-12/h2-10H,1H3

InChI Key

MGFRCEXFYLAGAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate is a chemical compound with the molecular formula C17H12ClNO3C_{17}H_{12}ClNO_3 and a molecular weight of approximately 313.73 g/mol. This compound features a unique oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of the 4-chlorophenyl group and the phenyloxazole moiety contributes to its distinctive properties and potential biological activities. The compound is often used in pharmaceutical applications due to its structural characteristics that may influence biological interactions .

Typical of oxazole derivatives, including:

  • Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles, leading to new derivatives.
  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Cyclization Reactions: The compound may participate in cyclization reactions, forming more complex structures.

These reactions highlight its versatility as a precursor for synthesizing other functional compounds in medicinal chemistry .

Research indicates that methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate exhibits potential biological activities, including:

  • Antimicrobial Properties: Some studies suggest that oxazole derivatives possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Preliminary investigations have shown that certain oxazole compounds may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds in this class may exhibit anti-inflammatory properties, making them candidates for therapeutic development.

These biological activities make methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate a subject of interest in drug discovery .

Several methods have been reported for synthesizing methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate:

  • Condensation Reactions: This method typically involves the reaction of appropriate aldehydes or ketones with carboxylic acids in the presence of catalysts.
  • Cyclization Techniques: Utilizing cyclization strategies with suitable precursors can lead to the formation of the oxazole ring.
  • Flow Chemistry: Recent advancements in flow chemistry have allowed for more efficient synthesis, improving yields and reducing reaction times compared to traditional batch methods .

Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate has several applications, particularly in:

  • Pharmaceutical Development: It serves as a lead compound for synthesizing new drugs targeting microbial infections and cancer.
  • Chemical Research: Used as a reference standard in analytical chemistry for developing new methodologies.
  • Material Science: Potential applications in developing functional materials due to its unique chemical properties.

The versatility of this compound makes it valuable across various fields .

Interaction studies are crucial for understanding the behavior of methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate in biological systems. Research has focused on:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Receptor Binding Assays: Understanding its affinity for various receptors helps elucidate its potential therapeutic effects.
  • Metabolic Pathway Analysis: Studies on how this compound is metabolized can inform its pharmacokinetics and toxicity profiles.

These studies are essential for assessing the safety and efficacy of the compound in clinical applications .

Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate shares structural similarities with several other compounds, which can be compared based on their unique features:

Compound NameMolecular FormulaKey Features
Methyl 2-(3-chlorophenyl)-5-phenyloxazole-4-carboxylateC17H12ClNO3C_{17}H_{12}ClNO_3Similar structure with different halogen substitution
Methyl 2-(phenyl)-5-phenyloxazole-4-carboxylateC16H13NO3C_{16}H_{13}NO_3Lacks chlorine but retains oxazole functionality
Methyl 2-(4-bromophenyl)-5-phenyloxazole-4-carboxylateC17H12BrNO3C_{17}H_{12}BrNO_3Bromine substitution provides different reactivity
Methyl 2-(methylphenyl)-5-phenyloxazole-4-carboxylateC18H15NO3C_{18}H_{15}NO_3Additional methyl group influences solubility and reactivity

These comparisons highlight the uniqueness of methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate, particularly its halogenated phenyl group, which may enhance its biological activity compared to non-halogenated analogs .

The compound features a central oxazole ring—a five-membered heterocycle containing one nitrogen and one oxygen atom—substituted at the 2-position with a 4-chlorophenyl group and at the 5-position with a phenyl group. The 4-carboxylate methyl ester moiety further functionalizes the oxazole core, contributing to its electronic and steric properties.

Crystallographic studies of analogous oxazole derivatives, such as ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate, reveal critical structural insights. For example, X-ray diffraction analysis demonstrates that the dihedral angles between the oxazole ring and aromatic substituents typically range between 40° and 50°, as observed in two distinct molecular conformations (46.26° and 41.59°) within the same crystal lattice. These angles arise from intramolecular interactions, such as C–H⋯O hydrogen bonds, which stabilize specific conformations.

Table 1: Key Crystallographic Parameters of Analogous Oxazole Derivatives

ParameterValue for Ethyl Derivative
Dihedral Angle (Oxazole-Phenyl)46.26° (Molecule A), 41.59° (Molecule B)
Intramolecular InteractionC–H⋯O (S(6) ring)
Crystal SystemMonoclinic

The methyl ester group adopts variable orientations relative to the oxazole ring, influencing molecular packing. In some conformations, the ester carbonyl group points away from the aromatic system, while in others, it aligns closer to the phenyl rings. Such conformational flexibility impacts the compound’s solubility and reactivity.

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Exact Mass

313.0505709 g/mol

Monoisotopic Mass

313.0505709 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

Explore Compound Types